1-Bromo-2,3-dichloro-2-fluoropropane

Description

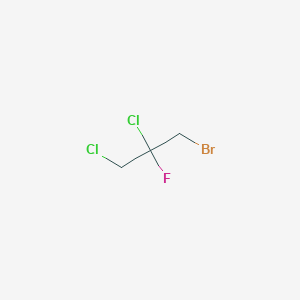

1-Bromo-2,3-dichloro-2-fluoropropane (C₃H₄BrCl₂F) is a polyhalogenated aliphatic compound characterized by a propane backbone with bromine at position 1, two chlorine atoms at positions 2 and 3, and a fluorine atom at position 2.

Properties

IUPAC Name |

1-bromo-2,3-dichloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl2F/c4-1-3(6,7)2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICBDVJWRKQUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-2-fluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,2,3-trichloropropane is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogen exchange .

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by halogenation, is also a viable approach for large-scale synthesis .

Chemical Reactions Analysis

1-Bromo-2,3-dichloro-2-fluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.

Elimination Reactions: Under basic conditions, such as with potassium hydroxide in ethanol, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized using reagents like potassium permanganate or reduced using lithium aluminum hydride to yield various products depending on the reaction conditions.

The major products formed from these reactions include alkenes, alcohols, and other halogenated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,3-dichloro-2-fluoropropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organohalogen compounds.

Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.

Medicine: Research into the pharmacological properties of halogenated compounds often includes this compound as a reference compound.

Mechanism of Action

The mechanism by which 1-Bromo-2,3-dichloro-2-fluoropropane exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Cyclopropene Derivatives

Cyclopropene analogs, such as 1-bromo-2,3,3-trifluorocyclopropene (C₃BrF₃), exhibit markedly different properties due to their strained cyclic structure. For instance, its boiling point (38°C) is significantly lower than that of aliphatic halogenated propanes, reflecting reduced molecular weight and ring strain-induced volatility . In contrast, 1-bromo-2,3-dichloro-2-fluoropropane’s linear structure likely results in higher boiling points and greater thermal stability. Cyclopropenes are also more reactive due to ring strain, favoring addition or ring-opening reactions, whereas the target compound’s reactivity may center on halogen displacement or dehydrohalogenation.

Comparison with Aromatic Halogenated Compounds

Aromatic analogs like 1-bromo-2,3-difluorobenzene (C₆H₃BrF₂) demonstrate higher boiling points (234°C) and densities (1.724 g/cm³) due to aromaticity and stronger intermolecular forces . The target compound, being aliphatic, lacks π-electron interactions, leading to lower boiling points and densities. Reactivity diverges further: aromatic bromides undergo electrophilic substitution, while this compound may participate in aliphatic nucleophilic substitutions (e.g., SN2 reactions at the bromine site).

Comparison with Aliphatic Halogenated Propanes

- 2-Bromo-1-chloropropane (C₃H₆BrCl) : This simpler analog lacks fluorine and has fewer halogens. Its toxicological profile remains understudied , but the addition of fluorine and chlorine in the target compound may alter toxicity and environmental persistence.

- 3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃) : The trifluoromethyl group enhances stability and lipophilicity compared to the dichloro-fluoro substitution in the target compound .

Physical and Chemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.